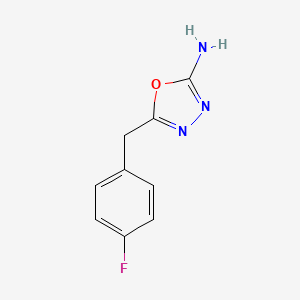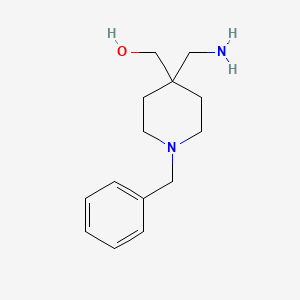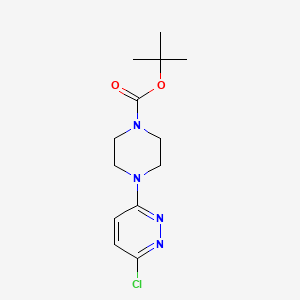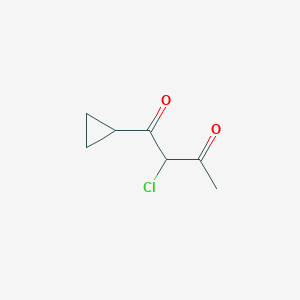
2-Chloro-1-cyclopropylbutane-1,3-dione
Vue d'ensemble
Description
2-Chloro-1-cyclopropylbutane-1,3-dione, also known as 2-chlorocyclopropyl ketone, is a cyclopropyl ketone organic compound with the molecular formula C6H8Cl2O2. It is a colorless liquid with a pungent odor and is soluble in water and alcohols. This compound has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It has been used as a reagent in the synthesis of various compounds, as a reactant in the synthesis of drugs, and as a catalyst in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
1. Isostere for Carboxylic Acid Functional Group
Cyclopentane-1,3-diones, with properties similar to 2-Chloro-1-cyclopropylbutane-1,3-dione, have been investigated for their potential as an isostere for the carboxylic acid functional group. These studies suggest that cyclopentane-1,3-diones can effectively substitute for the carboxylic acid functional group, with applications in designing potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).
2. Photocyclization to Flavones
The photochemical behavior of compounds like 2-chloro-substituted 1,3-diarylpropan-1,3-dione, which is structurally similar to this compound, has been examined. These compounds can undergo cyclization to flavones, revealing their potential in synthesizing novel organic compounds (Košmrlj & Šket, 2007).
3. Synthesis and Characterization of Metal Complexes
1,3-diones, similar to this compound, have been used in the synthesis and characterization of nickel(II)
and copper(II) complexes. These complexes, formed by the reaction of 1,3-diones with metals, have potential applications in the field of inorganic chemistry and materials science. The study demonstrates the versatility of 1,3-diones in forming metal complexes (Bhowmik, Drew, & Chattopadhyay, 2011).
4. Halogenated Enolates Synthesis
Research involving the sequential chlorination/fluorination of aromatic ketones, which are structurally related to this compound, has been conducted to synthesize halogenated enolates. These compounds have practical applications in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group (Balaraman, Moskowitz, Liu, & Wolf, 2016).
5. Cyclopentane-1,3-dione Reactions
Studies on the reaction of cyclopentane-1,3-dione, closely related to this compound, under specific conditions, have led to the discovery of a variety of unexpected products. This research highlights the complex chemical behavior and potential utility of 1,3-diones in organic synthesis (Mlostoń, Romański, Linden, & Heimgartner, 1999).
6. Synthesis of Nickel(II) and Copper(II) Complexes
The potential of 1,3-diones, similar to this compound, in the synthesis of nickel(II) and copper(II) complexes has been explored. This indicates the suitability of 1,3-diones in complexation reactions with transition metals, which could have implications in catalysis and material sciences (Bhowmik, Drew, & Chattopadhyay, 2011).
Propriétés
IUPAC Name |
2-chloro-1-cyclopropylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZQGFCEWHHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620623 | |
| Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473924-31-1 | |
| Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





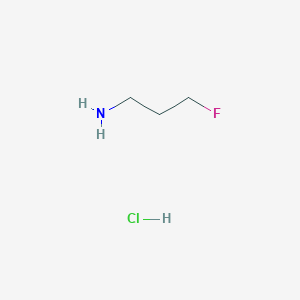

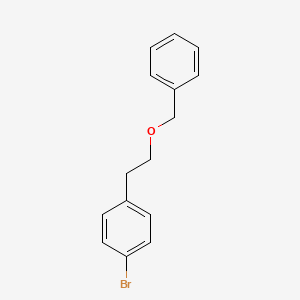



![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)
